molecular formula C12H19N3O3S B12477100 Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- CAS No. 56046-62-9

Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-

Cat. No.: B12477100
CAS No.: 56046-62-9
M. Wt: 285.36 g/mol
InChI Key: XWQURWIJAIIPQP-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- is a chemical compound with the molecular formula C12H19N3O3S. It is known for its unique structure, which includes a methanesulfonamide group and a nitrosophenyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- typically involves the reaction of methanesulfonamide with an appropriate nitrosophenyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction conditions are carefully controlled to optimize the production process and minimize any side reactions .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are adjusted to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted methanesulfonamide compounds .

Scientific Research Applications

Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular pathways and enzyme activities. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- is unique due to its specific substitution pattern and the presence of both methanesulfonamide and nitroso groups.

Properties

IUPAC Name

N-[2-(N-ethyl-3-methyl-4-nitrosoanilino)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H19N3O3S/c1-4-15(8-7-13-19(3,17)18)11-5-6-12(14-16)10(2)9-11/h5-6,9,13H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XWQURWIJAIIPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042134
Record name Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-
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Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.0000007 [mmHg]
Record name N-(2-(Ethyl(3-methyl-4-nitrosophenyl)amino)ethyl)-methanesulfonamide
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CAS No.

56046-62-9
Record name N-[2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]methanesulfonamide
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Record name N-(2-(Ethyl(3-methyl-4-nitrosophenyl)amino)ethyl)-methanesulfonamide
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Record name Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-
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Record name Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-
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Record name N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]methanesulphonamide
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Record name 4-NITROSO-N-ETHYL-N-(.BETA.-METHYLSULFONAMIDOETHYL)-M-TOLUIDINE
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Record name N-(2-(ETHYL(3-METHYL-4-NITROSOPHENYL)AMINO)ETHYL)-METHANESULFONAMIDE
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